molecular formula C11H15N3O8S B11098638 2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate

2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate

Cat. No.: B11098638
M. Wt: 349.32 g/mol
InChI Key: OXSPCWJGPSDMRP-UHFFFAOYSA-N
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Description

2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of a dinitroaniline group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate typically involves the reaction of 2,4-dinitroaniline with ethylene glycol derivatives. The process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. This modification can result in the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline: Similar structure but lacks the methanesulfonate group.

Uniqueness

2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate is unique due to its combination of nitro and methanesulfonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N3O8S

Molecular Weight

349.32 g/mol

IUPAC Name

2-[2-(2,4-dinitroanilino)ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C11H15N3O8S/c1-23(19,20)22-7-6-21-5-4-12-10-3-2-9(13(15)16)8-11(10)14(17)18/h2-3,8,12H,4-7H2,1H3

InChI Key

OXSPCWJGPSDMRP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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